molecular formula C13H23NO3 B13072506 tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13072506
M. Wt: 241.33 g/mol
InChI Key: ABXMAKMUBUVZOT-UHFFFAOYSA-N
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Description

tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₃. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(14)6-4-5-10(15)9-13/h10,15H,4-9H2,1-3H3

InChI Key

ABXMAKMUBUVZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCC(C2)O

Origin of Product

United States

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